molecular formula C13H11Cl2N5O3S B454489 N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea

Cat. No.: B454489
M. Wt: 388.2g/mol
InChI Key: MZRFMRFDXODGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline.

    Carbamothioylation: The reaction of 4-chloro-2-nitroaniline with a suitable isothiocyanate to form the carbamothioyl derivative.

    Pyrazole Formation: The cyclization of the carbamothioyl derivative with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields the corresponding amine.

    Substitution: Nucleophilic substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro and chloro groups may also facilitate the formation of reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Shares the nitro and chloro groups but lacks the pyrazole and carbamothioyl functionalities.

    4-chloro-2-nitrophenyl isocyanate: Contains the nitro and chloro groups but differs in the presence of the isocyanate group.

    4-chloro-2-nitrophenyl disulfide: Similar in having the nitro and chloro groups but includes a disulfide linkage.

Uniqueness

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-{4-chloro-2-nitrophenyl}thiourea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyrazole ring and carbamothioyl group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.

Properties

Molecular Formula

C13H11Cl2N5O3S

Molecular Weight

388.2g/mol

IUPAC Name

4-chloro-N-[(4-chloro-2-nitrophenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H11Cl2N5O3S/c1-6-10(15)11(19(2)18-6)12(21)17-13(24)16-8-4-3-7(14)5-9(8)20(22)23/h3-5H,1-2H3,(H2,16,17,21,24)

InChI Key

MZRFMRFDXODGMB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

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